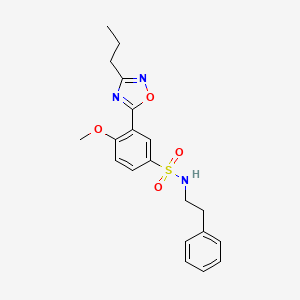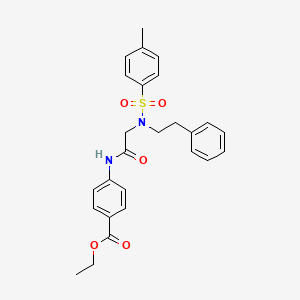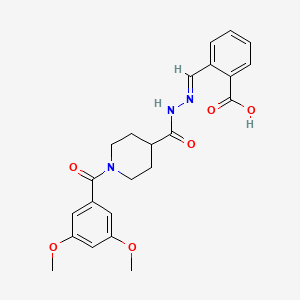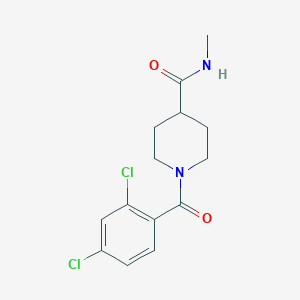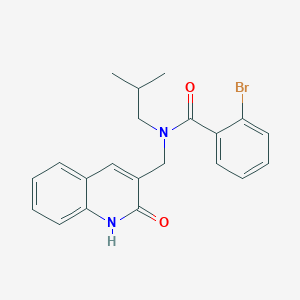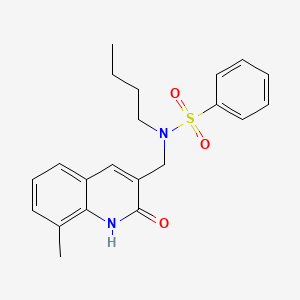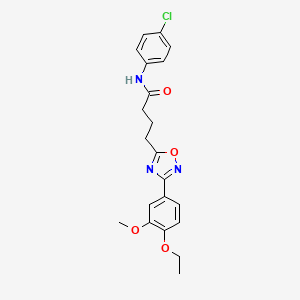
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACPL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPL is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities.
科学的研究の応用
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential as a novel anticancer agent. In material science, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a building block for the synthesis of novel polymers and materials. In agricultural science, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential as a pesticide and herbicide.
作用機序
The mechanism of action of N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide also acts on the GABAergic system, which is involved in the regulation of neuronal excitability. Additionally, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. In cancer cells, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and inhibit cell proliferation. Additionally, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit herbicidal and pesticidal activity.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is its diverse biological activities, which make it a promising compound for various research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to study its potential as a novel anticancer agent. Another direction is to investigate its potential as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo. Overall, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound with diverse biological activities and potential applications in various fields of research.
合成法
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a simple reaction between 4-acetylphenylhydrazine and 4-chlorobutyryl chloride in the presence of sodium carbonate. The resulting product is then treated with sodium azide and triethylamine to obtain the final compound. The synthesis method is relatively simple and can be carried out in a few steps with high yields.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13(25)14-7-11-17(12-8-14)22-18(26)3-2-4-19-23-20(24-27-19)15-5-9-16(21)10-6-15/h5-12H,2-4H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOLZJOXIPFEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

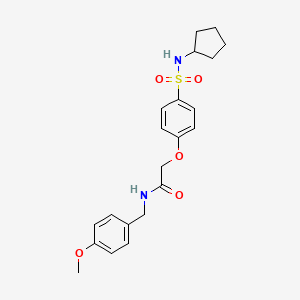
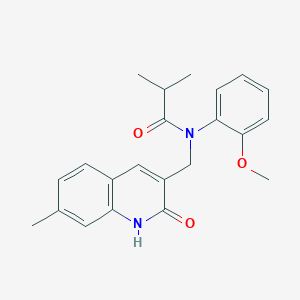

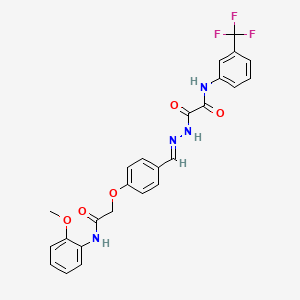
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
